molecular formula C10H13N3O7 B1196554 Pentopyranic acid CAS No. 59862-05-4

Pentopyranic acid

Cat. No.: B1196554
CAS No.: 59862-05-4
M. Wt: 287.23 g/mol
InChI Key: CHKIQPXDGYGCHW-YOWKYNACSA-N
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Description

Pentopyranic acid (C₁₀H₁₃O₈N₃) is a cytosine nucleoside isolated from Streptomyces griseochromogenes during studies on the biosynthesis of the nucleoside antibiotic blasticidin S . Structurally, it consists of a cytosine base linked to a β-D-glucopyranosyluronic acid moiety via a glycosidic bond (Fig. 1). Its amphoteric nature arises from two ionizable groups: a carboxylic acid (pKa ≈ 2.3) and the amino group of the cytosine nucleus (pKa ≈ 4.0) . UV absorption spectra confirm its cytosine-derived structure, with maxima at 276 nm (in 0.01 N HCl) and 270 nm (in 0.01 N NaOH) .

Key spectroscopic data include:

  • ¹H-NMR: Anomeric proton signals at δ 5.84 (J = 8 Hz) and δ 4.40 (J = 9 Hz), characteristic of axial-equatorial coupling in the glucuronic acid ring .
  • Mass spectrometry: Fragment ions (e.g., m/z 410, 349) from its methyl tetra-acetate derivative confirm the glucuronic acid moiety .

This compound is hypothesized to act as a biosynthetic intermediate in blasticidin S production, linking cytosine nucleosides to hexuronic acid-containing precursors .

Properties

CAS No.

59862-05-4

Molecular Formula

C10H13N3O7

Molecular Weight

287.23 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-6(16)4(14)5(15)7(20-8)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5-,6+,7-,8+/m0/s1

InChI Key

CHKIQPXDGYGCHW-YOWKYNACSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

1-(beta-D-glucopyranosyluronic acid)cytosine
pentopyranic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Nucleosides

Property This compound Pentopyranines A–F Hypothetical Intermediate X (Blasticidin S Pathway)
Core Structure Cytosine + glucuronic acid Cytosine + variable sugars Cytosine + hexuronic acid (proposed)
Molecular Formula C₁₀H₁₃O₈N₃ Not specified Not specified
pKa Values 2.3 (COOH), 4.0 (NH₂) Not reported Not reported
UV λmax (nm) 276 (HCl), 270 (NaOH) Not reported Not reported
Biosynthetic Role Proposed blasticidin S intermediate Unknown Postulated precursor to blasticidin S

Functional Analogues: Blasticidin S and Capreomycin

  • Blasticidin S : A nucleoside antibiotic containing cytosinine as its nucleoside component. Unlike this compound, cytosinine lacks a uronic acid group, instead featuring a disaccharide moiety . This structural divergence underscores the specificity of this compound’s role in uronic acid integration during biosynthesis.
  • Capreomycin: A peptide antibiotic with a disaccharide unit .

Research Implications and Gaps

Current data emphasize this compound’s unique role in blasticidin S biosynthesis, but detailed comparisons with pentopyranines A–F and other nucleoside antibiotics remain underexplored. Future studies should prioritize:

Full structural characterization of pentopyranines A–F.

Enzymatic studies to confirm this compound’s role in uronic acid transfer.

Comparative bioactivity assays against cytosine-based antibiotics like blasticidin S.

Q & A

Q. 1.1. How is pentopyranic acid structurally characterized, and what analytical techniques are essential for confirming its identity?

Methodological Answer: Structural elucidation of this compound (1-(β-D-glucopyranosyluronic acid)-cytosine) requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR):
    • 1H-NMR (100 MHz) reveals key signals, such as the anomeric proton at δ 5.84 (d, J=8 Hz) and cytosine protons (H5 at δ 6.47, H6 at δ 8.08). Coupling constants (e.g., J₁,₂=8.5 Hz) confirm the β-configuration of the glucuronic acid moiety .
    • Decoupling experiments resolve overlapping signals in complex spectra .
  • Mass Spectrometry (MS):
    • Low-resolution EI-MS of derivatized methyl pentopyrate tetra-acetate (C₁₉H₂₃O₁₁N₃) identifies fragment ions (e.g., m/z 410, 409) critical for confirming the carboxylic acid group .
  • UV Spectroscopy:
    • Absorption maxima at 276 nm (in 0.01 N HCl) and 270 nm (in 0.01 N NaOH) confirm the cytosine chromophore .

Q. 1.2. What is the biosynthetic role of this compound in Streptomyces griseochromogenes, and how can this pathway be experimentally validated?

Methodological Answer: this compound is hypothesized as an intermediate in blasticidin S biosynthesis. Key validation approaches include:

  • Isotopic Labeling:
    • Feed S. griseochromogenes with ¹³C/¹⁵N-labeled cytosine or glucose to trace incorporation into this compound .
  • Genetic Knockout Studies:
    • Disrupt genes encoding putative glucuronosyltransferases and analyze metabolite profiles for this compound absence .
  • Comparative Metabolomics:
    • Use LC-MS to compare wild-type and mutant strains, focusing on cytosine nucleoside derivatives .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?

Methodological Answer: Contradictions in spectral interpretation often arise from overlapping signals or stereochemical ambiguities. Strategies include:

  • High-Field NMR (≥500 MHz):
    • Reduces signal overlap and improves resolution for complex spin systems (e.g., glucuronic acid protons) .
  • 2D NMR Techniques:
    • COSY and HSQC map proton-proton correlations and assign carbon-proton pairs, respectively.
    • NOESY clarifies spatial relationships between protons (e.g., axial vs. equatorial substituents) .
  • Computational Modeling:
    • Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. 2.2. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a multifactorial stability study:

  • pH Range:
    • Test stability in buffers (pH 2–10) to simulate physiological and storage conditions.
  • Temperature Gradients:
    • Incubate samples at 4°C, 25°C, and 37°C for 0–72 hours.
  • Analytical Endpoints:
    • HPLC-PDA: Quantify degradation products (e.g., free cytosine or glucuronic acid) .
    • Mass Spectrometry: Identify degradation pathways (e.g., hydrolysis of glycosidic bonds) .
  • Statistical Analysis:
    • Use ANOVA to assess interactions between pH, temperature, and degradation rate.

Q. 2.3. How can researchers address the low solubility of this compound in aqueous systems for biological assays?

Methodological Answer: Solubility limitations require tailored formulation strategies:

  • Co-Solvent Systems:
    • Test DMSO, ethanol, or cyclodextrins at non-toxic concentrations (<1% v/v).
  • pH Adjustment:
    • Increase solubility by ionizing the carboxylic acid group (pH > pKa 2.3) .
  • Nanoformulation:
    • Encapsulate this compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. 3.1. How should researchers interpret conflicting reports on this compound’s biological activity?

Methodological Answer: Contradictions may stem from assay variability or impurity profiles. Mitigation steps:

  • Purity Validation:
    • Use ≥95% pure this compound (HPLC-UV/ELSD) and disclose impurities in supplemental data .
  • Standardized Assays:
    • Adopt OECD guidelines for cytotoxicity or antimicrobial testing.
  • Meta-Analysis:
    • Compare studies using PRISMA criteria to identify confounding variables (e.g., solvent effects) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentopyranic acid
Reactant of Route 2
Pentopyranic acid

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